1-Amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride
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Overview
Description
1-Amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride is an organic compound with the molecular formula C9H12ClNO·HCl. It is a hydrochloride salt form of 1-amino-3-(4-chlorophenyl)propan-2-ol, which is a derivative of phenylpropanolamine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
This interaction could involve binding to the target, altering its structure or function, and thereby influencing the biochemical pathways in which the target is involved .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of other enzymes or receptors, changes in cell signaling, and alterations in cellular metabolism .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the proportion of the compound that enters the circulation when introduced into the body and is able to have an active effect .
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways in which these targets are involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Amino-3-(4-chlorophenyl)propan-2-ol hydrochloride. These factors could include temperature, pH, and the presence of other compounds. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(4-chlorophenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and isopropylamine.
Formation of Intermediate: 4-chlorobenzaldehyde reacts with isopropylamine to form N-isopropyl-4-chlorobenzamide.
Hydrolysis: N-isopropyl-4-chlorobenzamide is then hydrolyzed using sodium hydroxide to yield the corresponding acid.
Amination: The acid undergoes amination with ammonia to produce 1-amino-3-(4-chlorophenyl)propan-2-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted derivatives of the original compound.
Scientific Research Applications
1-Amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a decongestant and appetite suppressant.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A structurally similar compound with similar pharmacological effects.
Ephedrine: Another compound with similar adrenergic activity.
Pseudoephedrine: Shares similar decongestant properties.
Uniqueness
1-Amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct pharmacological properties compared to its analogs .
Properties
IUPAC Name |
1-amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4,9,12H,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKWUOAAXKAMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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